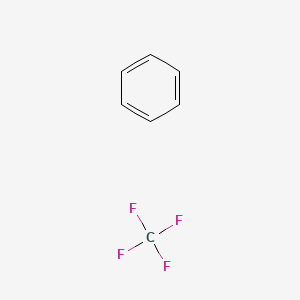
Benzene--tetrafluoromethane (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene–tetrafluoromethane (1/1) is a compound formed by the combination of benzene (C6H6) and tetrafluoromethane (CF4). Benzene is a well-known aromatic hydrocarbon, while tetrafluoromethane is a fluorocarbon with high stability due to its strong carbon-fluorine bonds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene–tetrafluoromethane (1/1) involves the reaction of benzene with tetrafluoromethane under specific conditions. One common method is the direct fluorination of benzene using tetrafluoromethane in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out at elevated temperatures and pressures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of Benzene–tetrafluoromethane (1/1) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and controlled reaction conditions to ensure the efficient production of the compound. Advanced techniques such as continuous flow reactors may be employed to optimize the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Benzene–tetrafluoromethane (1/1) undergoes various chemical reactions, including:
Substitution Reactions: The aromatic ring of benzene can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) are used to nitrate the benzene ring.
Sulfonation: Fuming sulfuric acid (H2SO4) is used for sulfonation reactions.
Halogenation: Halogens such as chlorine (Cl2) or bromine (Br2) in the presence of a catalyst like iron (Fe) are used for halogenation.
Major Products:
Nitrobenzene: Formed from nitration reactions.
Benzene Sulfonic Acid: Formed from sulfonation reactions.
Chlorobenzene/Bromobenzene: Formed from halogenation reactions.
Scientific Research Applications
Benzene–tetrafluoromethane (1/1) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various reactions.
Biology: Employed in the study of fluorinated compounds and their interactions with biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzene–tetrafluoromethane (1/1) involves its interaction with molecular targets through its aromatic and fluorinated components. The benzene ring can participate in π-π interactions, while the tetrafluoromethane moiety can engage in strong dipole-dipole interactions due to the high electronegativity of fluorine atoms . These interactions can influence the compound’s reactivity and its effects on biological systems .
Comparison with Similar Compounds
Tetrafluoromethane (CF4): A fluorocarbon with high stability and low reactivity.
Chlorobenzene (C6H5Cl): An aromatic compound with similar substitution reactions.
Bromobenzene (C6H5Br): Another aromatic compound with comparable reactivity.
Uniqueness: Benzene–tetrafluoromethane (1/1) is unique due to the combination of an aromatic ring with a highly stable fluorocarbon. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
193208-84-3 |
|---|---|
Molecular Formula |
C7H6F4 |
Molecular Weight |
166.12 g/mol |
IUPAC Name |
benzene;tetrafluoromethane |
InChI |
InChI=1S/C6H6.CF4/c1-2-4-6-5-3-1;2-1(3,4)5/h1-6H; |
InChI Key |
RWCCHPQJFCTEMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=CC=C1.C(F)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















